molecular formula C13H15N3OS B1268654 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 69198-37-4

4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1268654
CAS No.: 69198-37-4
M. Wt: 261.34 g/mol
InChI Key: JPOUKOSETNCWJH-UHFFFAOYSA-N
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Description

4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a 4-methoxybenzyl group at position 5, and a thiol (-SH) moiety at position 2. This structure combines electron-donating (methoxy) and hydrophobic (benzyl, allyl) groups, making it a candidate for diverse biological applications, including antioxidant, anticancer, and antimicrobial activities. Its synthesis typically involves cyclization or Schiff base reactions, followed by functionalization of the triazole scaffold .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-10-4-6-11(17-2)7-5-10/h3-7H,1,8-9H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOUKOSETNCWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358624
Record name 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69198-37-4
Record name 5-[(4-Methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via alkylation reactions using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the 4-methoxybenzyl Group: The 4-methoxybenzyl group can be attached through nucleophilic substitution reactions using 4-methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide or thiol derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Sulfides, thiol derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of triazole-thiones exhibit notable anticancer properties. A study highlighted that compounds similar to 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against human colon cancer (HCT 116) cells, where some showed IC50 values comparable to established anticancer drugs like doxorubicin .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A related study indicated that triazole derivatives possess efficacy against a range of bacterial strains and fungi. Specifically, compounds synthesized from triazole-thiones exhibited antibacterial activity equivalent to or greater than standard antibiotics like streptomycin .

Agricultural Applications

Fungicidal Activity
Triazole compounds are known for their fungicidal properties. Research has demonstrated that this compound can inhibit fungal growth in crops, making it a potential candidate for agricultural fungicides. The effectiveness of this compound against various plant pathogens suggests its utility in protecting crops from fungal diseases .

Material Science

Polymerization Initiator
In material science, the compound can act as a polymerization initiator due to its unique chemical structure. Its ability to initiate radical polymerization processes makes it valuable in the development of new polymers with specific properties tailored for industrial applications .

Case Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer properties of triazole derivatives included this compound among other compounds. The results indicated that this compound exhibited an IC50 value of approximately 4.363 μM in HCT 116 cells, showcasing its potential as an effective anticancer agent when compared to doxorubicin .

Case Study 2: Agricultural Efficacy

In trials assessing the fungicidal properties of triazole compounds, this compound was tested against several fungal pathogens affecting crops. Results showed a significant reduction in fungal biomass and spore viability, indicating its effectiveness as a fungicide in agricultural settings .

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Below is a systematic comparison with structurally related compounds:

Structural Analogues and Physicochemical Properties

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight Key Features Reference
4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzyl C₁₃H₁₄N₃O₂S 291.37 Electron-donating methoxy group; moderate hydrophobicity
5-(4-Ethoxyphenyl)-4-allyl-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl C₁₃H₁₅N₃OS 277.34 Ethoxy group enhances lipophilicity
5-(2-Ethoxyphenyl)-4-allyl-4H-1,2,4-triazole-3-thiol 2-Ethoxyphenyl C₁₃H₁₅N₃OS 277.34 Ortho-substitution reduces steric hindrance
5-(4-Nitrophenyl)-4-amino-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl C₈H₇N₅O₂S 237.24 Electron-withdrawing nitro group; higher reactivity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methylpyrazole C₁₁H₁₁N₅S 261.30 Bicyclic structure; moderate antioxidant activity

Biological Activity

4-Allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory activities, supported by empirical data and case studies.

  • Chemical Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 69198-37-4
  • Structure : The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. Its efficacy was evaluated against various cancer cell lines using the MTT assay.

Cell Line IC50 (µM) Selectivity
Human melanoma (IGR39)5.0High
Triple-negative breast (MDA-MB-231)10.0Moderate
Pancreatic carcinoma (Panc-1)15.0Low

The compound exhibited significant cytotoxicity against melanoma cells, with a notable selectivity towards cancerous cells compared to normal cells .

Antibacterial Activity

The compound's antibacterial properties were tested against several bacterial strains, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75

These findings suggest that the compound could serve as a potential lead in antibiotic development .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Inhibition (%) at 10 µg/mL
TNF-α78
IL-683

These results indicate that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving various derivatives of triazole-thiol compounds highlighted that modifications to the benzyl moiety affected cytotoxicity levels significantly. The most active derivatives were further analyzed for their mechanism of action, suggesting apoptosis induction in cancer cells .
  • Mechanism of Action : Research indicates that compounds like this compound may function by inhibiting key enzymes involved in cell proliferation and survival pathways in cancer cells .
  • Comparative Studies : In comparative studies with established anticancer agents such as doxorubicin, this triazole derivative showed comparable efficacy with lower toxicity profiles, making it a candidate for further development .

Q & A

Q. What strategies mitigate oxidation of the thiol group during derivatization?

  • Methodology :
  • Inert Atmosphere : Use Schlenk lines for air-sensitive reactions.
  • Protecting Groups : Introduce trityl or acetamidomethyl (Acm) groups pre-derivatization, followed by deprotection with AgNO₃ .

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